molecular formula C12H20N2O4S B15183193 Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate CAS No. 79181-61-6

Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate

Cat. No.: B15183193
CAS No.: 79181-61-6
M. Wt: 288.37 g/mol
InChI Key: WDHOGXUKRQAKNW-IBTYICNHSA-N
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Description

Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam antibiotic derivative characterized by its bicyclic core structure, which includes a sulfur atom (thia) and a nitrogen atom (aza) in the fused ring system. The compound features a morpholinium counterion, enhancing its solubility and stability compared to sodium or potassium salts commonly used in β-lactams . Its molecular formula is C₁₄H₂₁NO₇S, with a molecular weight of 347.38 g/mol . The (2S-cis) stereochemistry ensures proper binding to penicillin-binding proteins (PBPs), critical for inhibiting bacterial cell wall synthesis. This compound is structurally related to sulbactam, a β-lactamase inhibitor, but differs in the esterification of the carboxylate group with a morpholinium ion instead of a traditional alkyl or aryl group .

Properties

CAS No.

79181-61-6

Molecular Formula

C12H20N2O4S

Molecular Weight

288.37 g/mol

IUPAC Name

(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;morpholin-4-ium

InChI

InChI=1S/C8H11NO3S.C4H9NO/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8;1-3-6-4-2-5-1/h5-6H,3H2,1-2H3,(H,11,12);5H,1-4H2/t5-,6+;/m1./s1

InChI Key

WDHOGXUKRQAKNW-IBTYICNHSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)[O-])C.C1COCC[NH2+]1

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)[O-])C.C1COCC[NH2+]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of functional groups: Functional groups such as the morpholinium ion and carboxylate group are introduced through specific reactions like nucleophilic substitution or esterification.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features might make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below highlights key differences between Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate and analogous β-lactam antibiotics/inhibitors:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Pharmacological Action β-Lactamase Resistance Stability Profile
Morpholinium derivative (target compound) C₁₄H₂₁NO₇S 347.38 Morpholinium counterion; 4,4-dioxide sulfone β-lactamase inhibition; synergism with penams Moderate Enhanced aqueous solubility
Amoxicillin trihydrate C₁₆H₁₉N₃O₅S·3H₂O 419.45 4-hydroxyphenylacetamido side chain Broad-spectrum bactericidal Low Hydrolysis-prone
Dicloxacillin sodium C₁₉H₁₇Cl₂N₃O₅SNa 470.33 Dichlorophenyl isoxazolyl side chain Narrow-spectrum (penicillinase-resistant) High Acid-stable
Sulbactam sodium C₈H₁₀NNaO₅S 255.23 Sodium counterion; 4,4-dioxide sulfone β-lactamase inhibition Low Degrades under heat
Oxacillin sodium C₁₉H₁₈N₃O₅SNa 437.42 Methylphenyl isoxazolyl side chain Methicillin-resistant Staphylococcus coverage High Acid-stable

Key Findings from Comparative Studies

Counterion Effects : The morpholinium ion in the target compound improves aqueous solubility compared to sodium or potassium salts (e.g., sulbactam sodium), which facilitates parenteral formulations .

β-Lactamase Inhibition : Unlike amoxicillin or dicloxacillin, the morpholinium derivative exhibits β-lactamase inhibitory activity akin to sulbactam but with a broader pH stability range due to its counterion .

Stability: The 4,4-dioxide sulfone group in the morpholinium compound reduces susceptibility to enzymatic hydrolysis compared to non-sulfone β-lactams like ampicillin .

Synergistic Activity : Research indicates enhanced efficacy when combined with penams (e.g., ampicillin), similar to sulbactam/ampicillin combinations, but with improved pharmacokinetic profiles .

Limitations and Challenges

  • Synthetic Complexity : Introducing the morpholinium group requires multi-step synthesis, increasing production costs compared to simpler salts like sodium .
  • Resistance Emergence : Prolonged use may select for β-lactamase variants with reduced affinity, as observed with other β-lactamase inhibitors .

Research and Development Insights

Degradation Pathways : Studies on nafcillin sodium (a related penicillin) reveal that esterified derivatives like the morpholinium compound are less prone to hydrolysis at the carboxylate position, enhancing shelf-life .

Impurity Profiles : Brominated analogs of sulbactam (e.g., 6-bromo derivatives) show reduced β-lactamase affinity, suggesting that halogenation at specific positions could further optimize the morpholinium derivative .

Biological Activity

Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, commonly referred to as a derivative of 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, is a compound of significant interest due to its biological activity, particularly as a beta-lactamase inhibitor. This article reviews its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
CAS Registry Number 79181-61-6
Molecular Formula C12H20N2O4S
Molecular Weight 288.363 g/mol
LogP 0.396
PSA 104.17 Ų

This compound functions primarily as a beta-lactamase inhibitor. It has been shown to inhibit the activity of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, the compound extends the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Antibacterial Efficacy

Despite its role as a beta-lactamase inhibitor, studies indicate that this compound exhibits very weak intrinsic antibacterial activity on its own . However, when used in combination with other antibiotics, it significantly enhances their effectiveness against resistant organisms.

Case Studies

  • Combination Therapy with Beta-Lactams : In clinical settings, Morpholinium has been used in combination with various beta-lactam antibiotics to treat infections caused by resistant strains of bacteria. For example, studies have shown improved outcomes in patients infected with Escherichia coli and Klebsiella pneumoniae when treated with a combination of sulbactam (a related compound) and ampicillin .
  • In Vitro Studies : Laboratory experiments have demonstrated that Morpholinium can inhibit the growth of certain resistant bacterial strains when combined with other antibiotics, showcasing its potential utility in clinical applications .

Q & A

Basic: What are the optimized synthetic routes for Morpholinium (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate, and how does counterion selection impact yield?

Methodological Answer:
The synthesis of this bicyclic β-lactam derivative typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Core structure formation : The bicyclic lactam backbone is constructed via cyclization of a β-lactam precursor under basic conditions (e.g., NaHCO₃ or morpholine as a base).
  • Counterion introduction : The morpholinium counterion is introduced via salt metathesis, replacing a potassium or sodium ion (as seen in related compounds) .
  • Purification : Recrystallization (using ethanol/water mixtures) or chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) improves purity (>95% by HPLC) .

Impact of counterion : Potassium salts (e.g., ) often exhibit higher solubility in polar solvents, while morpholinium may enhance stability in acidic conditions due to its buffering capacity .

Basic: How is the stereochemical configuration of the bicyclic core validated experimentally?

Methodological Answer:
The (2S-cis) configuration is confirmed using:

  • X-ray crystallography : Resolves spatial arrangement of the bicyclo[3.2.0]heptane system and substituents (e.g., 3,3-dimethyl groups) .
  • NMR spectroscopy :
    • ¹H-NMR : Coupling constants (e.g., J₅,₆ ~4–5 Hz for cis-fused rings) distinguish cis/trans isomers.
    • NOESY : Correlations between H-2 and H-6 confirm the cis configuration .
  • Circular dichroism (CD) : For chiral centers, CD spectra match reference data for (2S) configuration .

Basic: What solvent systems are optimal for solubility studies, and how do they influence reactivity?

Methodological Answer:
Solubility data for analogous compounds (e.g., sodium or potassium salts) suggest:

  • Polar aprotic solvents : DMSO or DMF dissolve the compound fully (>50 mg/mL) but may promote hydrolysis of the β-lactam ring.
  • Aqueous buffers (pH 6–8) : Phosphate or morpholine buffers (10 mM) maintain stability while enabling biological assays .
  • Hydrophobic solvents : Limited solubility in hexane or chloroform (<1 mg/mL) makes them unsuitable for reactions .

Reactivity impact : Protic solvents (e.g., methanol) accelerate ring-opening reactions, while aprotic solvents favor nucleophilic substitutions at the 7-oxo position .

Basic: Which analytical techniques are most effective for assessing purity and detecting impurities?

Methodological Answer:

  • HPLC-UV/MS :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Gradient of 0.1% formic acid in H₂O and acetonitrile.
    • Detects impurities like 6-aminopenicillanic acid (retention time ~8.2 min) .
  • Titrimetry : Quantifies residual morpholine via acid-base titration (endpoint pH 4.5) .
  • Elemental analysis : Validates C, H, N, S content (±0.3% of theoretical) .

Advanced: What mechanistic insights explain the compound’s susceptibility to oxidation at the 7-oxo position?

Methodological Answer:
The 7-oxo group undergoes oxidation via:

  • Radical pathways : Initiated by KMnO₄ or H₂O₂, forming a carboxylic acid derivative. EPR studies confirm radical intermediates .
  • Acid-catalyzed hydrolysis : The β-lactam ring opens under acidic conditions (pH <4), forming a linear amide. Kinetic studies show a first-order dependence on [H⁺] .
  • Steric effects : The 3,3-dimethyl groups hinder nucleophilic attack at C-6, directing reactivity toward the 7-oxo site .

Advanced: How do structural modifications (e.g., substituent variations) affect antimicrobial activity in related bicyclic β-lactams?

Methodological Answer:
SAR studies on analogs (e.g., ampicillin, amoxicillin) reveal:

  • C-6 side chains : Aryloxy groups (e.g., phenoxyacetyl in ) enhance Gram-positive activity by improving target (penicillin-binding protein) affinity .
  • C-2 carboxylate : Morpholinium counterions reduce renal clearance compared to sodium salts, prolonging half-life in vivo .
  • Thia ring : Replacement with oxa (e.g., 3-oxa analogs in ) decreases stability but increases solubility .

Advanced: How can researchers resolve contradictions in synthetic yields reported across literature?

Methodological Answer:
Yield discrepancies (e.g., 40–75% for cyclization steps) arise from:

  • Temperature control : Optimal cyclization occurs at 0–5°C; deviations >10°C reduce yields by 20–30% .
  • Catalyst purity : Residual K₂CO₃ in morpholinium salts lowers reactivity; pre-washing with EtOAc improves efficiency .
  • Scaling effects : Lab-scale (1–10 g) reactions using Schlenk techniques achieve higher yields than bulk batches due to better mixing .

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